
Dimethoxy Chlorimuron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethoxy Chlorimuron is a member of the sulfonylurea family of herbicides. It is primarily used in agricultural settings for the control of broadleaf weeds, particularly in soybean fields. This compound is known for its high efficiency, low toxicity to humans and animals, and its ability to control a wide range of weeds at low application rates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethoxy Chlorimuron can be synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically starts with the preparation of ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate. This involves the reaction of 4,6-dimethoxypyrimidine with appropriate reagents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The process ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Dimethoxy Chlorimuron undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be carried out using hydride donors.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonylurea moiety.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acids.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ethyl 2-sulfamoyl benzoate and 2-amino-4-chloro-6-methoxypyrimidine .
Aplicaciones Científicas De Investigación
Dimethoxy Chlorimuron has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying sulfonylurea herbicides and their degradation pathways.
Biology: Investigated for its effects on soil microorganisms and its role in bioremediation.
Medicine: While primarily an agricultural chemical, its derivatives are studied for potential pharmaceutical applications.
Mecanismo De Acción
Dimethoxy Chlorimuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in susceptible plants . The molecular targets include the ALS enzyme, and the pathways involved are those related to amino acid biosynthesis.
Comparación Con Compuestos Similares
Chlorimuron-ethyl: Another sulfonylurea herbicide with similar applications but different substituents on the pyrimidine ring.
Dimethoxyethane: Used as a solvent in various chemical reactions but differs significantly in structure and application.
Dimethoxy curcuminoids: Studied for their medicinal properties but structurally distinct from Dimethoxy Chlorimuron.
Uniqueness: this compound is unique due to its specific structure, which imparts high selectivity and efficiency in weed control. Its low toxicity and broad-spectrum activity make it a preferred choice in agricultural practices .
Propiedades
Fórmula molecular |
C16H18N4O7S |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C16H18N4O7S/c1-4-27-14(21)10-7-5-6-8-11(10)28(23,24)20-16(22)19-15-17-12(25-2)9-13(18-15)26-3/h5-9H,4H2,1-3H3,(H2,17,18,19,20,22) |
Clave InChI |
LOTWAFIVDZLUEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


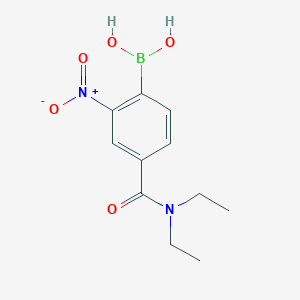
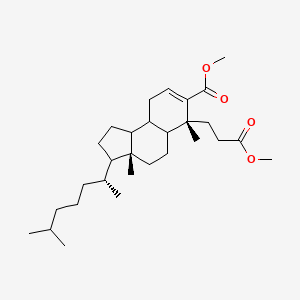
![1-[N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl]-L-proline Methyl Ester](/img/structure/B15288826.png)
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B15288830.png)


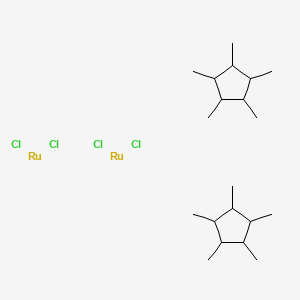

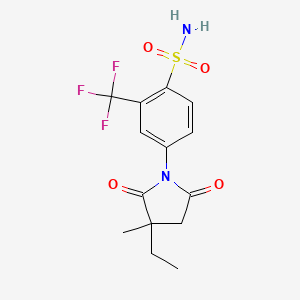
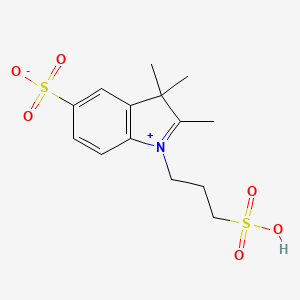
![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)
![5,7,12,14-Tetrahydroquinoxalino[2,3-b]phenazine](/img/structure/B15288882.png)
